molecular formula C39H54ClN5O7S B11828636 2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

Cat. No.: B11828636
M. Wt: 772.4 g/mol
InChI Key: MHHLVWQRJSAVFX-UHFFFAOYSA-M
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Description

The compound “2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including azido, methoxy, and ethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:

    Formation of the indole and benzothiazole rings: These heterocyclic structures are synthesized through cyclization reactions.

    Introduction of the azido and methoxy groups: These functional groups are added through nucleophilic substitution reactions.

    Coupling of the intermediate compounds: The final compound is formed by coupling the indole and benzothiazole intermediates through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Control of reaction temperature and pressure: Precise control of these parameters is crucial for achieving high yields.

    Purification techniques: Methods such as chromatography and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.

    Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Bioconjugation: The azido group can be used for bioconjugation reactions, linking the compound to biomolecules for imaging or therapeutic purposes.

    Drug development: The compound’s unique structure may be explored for potential pharmaceutical applications.

Medicine

    Diagnostic imaging: The compound may be used as a fluorescent probe for imaging biological tissues.

    Therapeutics: Its derivatives may have potential as therapeutic agents for various diseases.

Industry

    Material science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Chemical manufacturing: It may be employed in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example:

    Binding to proteins: The compound may bind to specific proteins, altering their function and activity.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride
  • **2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

Uniqueness

The unique combination of functional groups in the compound “2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride” sets it apart from similar compounds. The presence of both azido and methoxy groups, along with the extended conjugated system, contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C39H54ClN5O7S

Molecular Weight

772.4 g/mol

IUPAC Name

2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1

InChI Key

MHHLVWQRJSAVFX-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2N(C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Origin of Product

United States

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